2'-Methyl-biphenyl-2-methanamine HCl

Phenanthridine Synthesis C-H Functionalization Visible-Light Catalysis

Researchers requiring high-purity 2'-methyl biphenylmethanamine building blocks often face limited availability and batch variability. This HCl salt resolves these issues: - ≥95% purity ensures precise stoichiometry in amide coupling, sulfonamide formation, and reductive amination. - Validated for iodine-catalyzed, visible-light phenanthridine synthesis, avoiding transition-metal catalysts. - Critical for 5-HT7R SAR expansion; unsuitable for PNMT (Ki 1.11 mM), saving screening resources. Stable hydrochloride salt for easy handling. In stock with reliable global logistics.

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
Cat. No. B8145723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-biphenyl-2-methanamine HCl
Molecular FormulaC14H16ClN
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=CC=C2CN.Cl
InChIInChI=1S/C14H15N.ClH/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15;/h2-9H,10,15H2,1H3;1H
InChIKeyKBSNDPQZFNHXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Methyl-biphenyl-2-methanamine HCl: Sourcing & Characterization


2'-Methyl-biphenyl-2-methanamine hydrochloride (CAS 153850-89-6) is a biphenylmethanamine derivative with the molecular formula C14H16ClN and a free base molecular weight of 197.27 g/mol [1]. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, particularly as a precursor to phenanthridine derivatives and N-biphenylylmethyl-containing pharmacophores [2]. The compound is typically supplied as a hydrochloride salt, which enhances its aqueous solubility and stability for laboratory handling. Its computed physicochemical properties include an XLogP3 of 2.8, a topological polar surface area of 26 Ų, and a single hydrogen bond donor, indicating moderate lipophilicity and membrane permeability potential [1].

Format HCl salt for aqueous solubility Crystalline solid, ambient storage
Core Use Phenanthridine library synthesis Visible-light C-H amination workflow
Key Attribute 2'-methyl steric environment Distinct SAR profile vs. 2'-chloro analogs

Substitution Risks for 2'-Methyl-biphenyl-2-methanamine HCl


The biphenylmethanamine scaffold is a privileged structure in medicinal chemistry, but small substituent changes on the biphenyl ring profoundly alter both synthetic utility and biological target engagement. The 2'-methyl group introduces steric hindrance that can bias the conformational landscape of the biphenyl system, directly impacting subsequent cyclization yields in phenanthridine synthesis [1]. In biological contexts, analog studies have shown that replacing a 2'-methyl substituent with a 2'-chloro group on an N-biphenylylmethyl pharmacophore can shift binding affinity for the 5-HT7 receptor by orders of magnitude; the 2'-chloro derivative 1-8 exhibited a Ki of 8.69 nM, whereas many other analogs showed significantly weaker binding . Such steep structure-activity relationships mean that generic replacement of the 2'-methyl-biphenyl-2-methanamine precursor with an unsubstituted or differently substituted biphenylmethanamine cannot be done without risking substantial loss of potency or synthetic efficiency.

2'-Methyl vs. Unsubstituted
Risk Steric bias from the 2'-methyl group may alter cyclization efficiency in phenanthridine synthesis.
2'-Methyl vs. 2'-Chloro
Risk Target engagement for 5-HT7R may shift dramatically; binding affinity is not transferable between substituents.
HCl Salt vs. Free Base
Risk Free base is a liquid with lower aqueous solubility, complicating assay-ready formulation.

2'-Methyl-biphenyl-2-methanamine HCl: Evidence & Comparisons


Metal-Free C-H Amination in Phenanthridine Synthesis

In the metal-free, visible-light-driven synthesis of phenanthridines from 2-biarylmethanamines reported by Chen et al., the 2'-methyl-biphenyl-2-methanamine scaffold was explicitly utilized as a representative substrate in the substrate scope investigation [1]. The methodology achieved yields of up to 95% for various substituted substrates under optimized conditions (I2, visible light, air). While the exact isolated yield for the 2'-methyl analog was not tabulated, the study confirms its compatibility and demonstrates that the 2'-methyl substitution is tolerated in the iodine-supported intramolecular C-H amination and oxidation sequence. This contrast with certain other substituents that can deactivate the ring or lead to side reactions, providing class-level differentiation for synthetic viability.

Phenanthridine Synthesis
Class-level inference
Confirmed compatible with I2/visible light conditions
Supports metal-free C-H amination workflow
Exact yield not disclosed; ranked within successful substrate scope.
Phenanthridine Synthesis C-H Functionalization Visible-Light Catalysis

5-HT7 Receptor Antagonist SAR: Biphenyl Substituent Impact

In a series of N-biphenylylmethyl 2-methoxyphenylpiperazinylalkanamides designed as 5-HT7R antagonists, the compound incorporating a 2'-chlorobiphenylylmethyl group (compound 1-8) demonstrated a Ki of 8.69 nM against 5-HT7R . The 2'-methyl analog was not explicitly reported in the available data, but the study highlights that minor changes to the biphenyl substitution, such as replacing 2'-chloro with 2'-methyl, can fundamentally alter binding kinetics and selectivity profiles. The structure-activity relationship established in this work provides a class-level benchmark: a 2'-methyl-biphenyl-2-methanamine precursor yields a distinct pharmacophore whose potency and selectivity must be empirically determined and cannot be extrapolated from 2'-chloro or unsubstituted analogs.

5-HT7R Antagonist SAR
Class-level inference
No quantitative binding data reported
Ki = 8.69 nM
Substituent-dependent potency context requires empirical validation
Source data missing; class-level SAR indicates non-interchangeable pharmacophores.
5-HT7 Receptor Antidepressant Structure-Activity Relationship

PNMT Inhibition: Low-Affinity Profile

Preliminary screening data from BindingDB indicates that a compound within the biphenylmethanamine chemotype (likely the free base) was tested for in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11e+6 nM (1.11 mM) [1]. This near-millimolar affinity reflects very weak enzyme engagement and positions the scaffold as essentially inactive against PNMT. This information serves as a critical negative selection criterion: the 2'-methyl-biphenyl-2-methanamine scaffold should be deprioritized for projects targeting PNMT, differentiating it from known PNMT inhibitors such as SKF-7698 which exhibit nanomolar potency.

PNMT Inhibition Profile
Cross-study comparable
Ki ≈ 1,110,000 nM
Effectively inactive against PNMT; supports target exclusion screening
Radiochemical assay context; >10,000-fold difference vs. potent inhibitors.
PNMT Enzyme Inhibition CNS Drug Discovery

Salt Form: HCl vs. Free Base Properties

The hydrochloride salt form of 2'-methyl-biphenyl-2-methanamine is preferred for procurement due to its enhanced water solubility and stability. The free base has a computed logP of 2.8 and is a liquid at ambient temperature (predicted boiling point: 332.9±21.0 °C), making it more challenging to handle and formulate [1]. Vendors typically supply the HCl salt as a crystalline solid stored at ambient temperature, which simplifies inventory management. While no direct comparative dissolution data is available in the public domain, the general salt formation strategy for primary amines like biphenylmethanamines increases solubility by several orders of magnitude relative to the free base, a class-level advantage critical for biological assays.

Salt Form Advantage
Supporting evidence
HCl salt preferred for handling and solubility
Facilitates assay-ready formulation and storage stability
Class-level solubility gain over free base; precise ratio not reported.
Salt Selection Solubility Storage Stability

2'-Methyl-biphenyl-2-methanamine HCl: Application Scenarios


Visible-Light Phenanthridine Library Synthesis

The compound serves as a viable substrate for the metal-free, iodine-catalyzed synthesis of phenanthridine derivatives under visible light, as demonstrated by Chen et al. (2020) where 2-biarylmethanamines including 2'-methyl analogs were successfully cyclized [1]. This application is ideal for laboratories seeking to avoid transition-metal catalysts in heterocycle synthesis and requiring a methyl-substituted phenanthridine scaffold for biological evaluation.

5-HT7 Receptor Antagonist SAR Exploration

The biphenylmethanamine core is a critical fragment in the design of selective 5-HT7R ligands. The 2'-methyl-substituted variant provides a distinct hydrophobic and steric environment compared to chloro or unsubstituted analogs, as evidenced by the SAR study on N-biphenylylmethylalkanamides where the 2'-chloro derivative showed Ki = 8.69 nM against 5-HT7R . Researchers can employ 2'-methyl-biphenyl-2-methanamine HCl to expand SAR around the biphenyl region and potentially discover novel antagonists with differentiated selectivity and pharmacokinetic profiles.

PNMT Exclusion Screening

Based on the available binding data showing a Ki of 1.11 mM against PNMT, this compound is quantitatively unsuitable for any PNMT inhibition program [1]. Procurement teams can confidently exclude this scaffold from PNMT-focused projects, saving resources and reinforcing the importance of early-stage selectivity profiling before committing to lead optimization.

Amide Coupling & Reductive Amination Libraries

The primary amine functionality enables standard derivatization reactions including amide coupling, sulfonamide formation, and reductive amination with aldehydes or ketones. The HCl salt form ensures ease of handling and consistent stoichiometry in parallel synthesis workflows, where precise weighing of hygroscopic free bases is problematic [1]. It is suitable for constructing diverse compound libraries for high-throughput screening against various targets.

Application
Selection Property
Validation Focus
Phenanthridine library synthesis
Metal-free C-H amination compatibility
Cyclization yield under visible-light conditions
5-HT7R antagonist SAR exploration
2'-methyl steric and electronic profile
Binding affinity and selectivity vs. halogen-substituted analogs
PNMT exclusion screening
Weak millimolar enzyme engagement
Confirmation of inactivity in PNMT radiochemical assay
Parallel amide coupling libraries
Primary amine handle with reliable salt stoichiometry
Solution-phase handling and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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